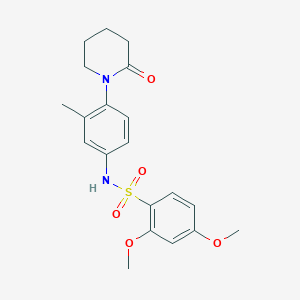

2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-14-12-15(7-9-17(14)22-11-5-4-6-20(22)23)21-28(24,25)19-10-8-16(26-2)13-18(19)27-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAOEWXDSTVHGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperidinyl Intermediate: The piperidinyl moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Sulfonamide Formation: The benzenesulfonamide core is introduced by reacting the piperidinyl intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination under Lewis acid catalysis.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. A study found that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors. This inhibition led to apoptosis in cancer cell lines, particularly MDA-MB-231, with an IC50 value ranging from 10.93 to 25.06 nM for CA IX inhibition .

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains by inhibiting folic acid synthesis—an essential metabolic pathway in bacteria. In vitro studies have shown promising results in reducing bacterial growth and biofilm formation.

Neuroactive Properties

The presence of the piperidine moiety indicates potential neuroactive properties. Preliminary studies suggest that the compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways and offering potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several benzenesulfonamide derivatives, including the target compound. Results indicated significant apoptosis induction in cancer cell lines upon treatment with the compound, highlighting its potential as an anticancer agent.

Study 2: Antimicrobial Effects

In a comparative study of sulfonamide derivatives, this compound exhibited notable antibacterial activity against resistant strains of bacteria. The study emphasized the importance of methoxy substitutions in enhancing antimicrobial efficacy.

Study 3: Neuroprotective Effects

Research on neuroprotective properties revealed that the compound could reduce oxidative stress markers in neuronal cell lines. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Effects on Enzyme Inhibition

The inhibitory potency of sulfonamides is highly dependent on substituent chemistry. Key comparisons include:

Key Observations :

- Heterocyclic Moieties: Thiazole rings (as in Ro 61-8048) enhance π-π stacking and hydrogen bonding with enzyme active sites.

- Substituent Size and Polarity : The 2-oxopiperidin group in the target compound is bulkier and more polar than the morpholine or pyrrolidine groups in analogs like Compound 67 and 67. This could improve blood-brain barrier penetration compared to smaller substituents .

Pharmacokinetic and Metabolic Stability

- Solubility : The 2,4-dimethoxy groups may reduce solubility compared to 3,4-dimethoxy analogs due to altered hydrophilicity, necessitating formulation optimization .

Biological Activity

2,4-Dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. Its unique structural features, including methoxy groups and a piperidine derivative, suggest significant biological activity. This article reviews the biological activity of this compound based on diverse research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O4, with a molecular weight of 368.433 g/mol. The compound features a benzene sulfonamide core with two methoxy substituents and a piperidine moiety, which may influence its interaction with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.433 g/mol |

| Purity | Typically ≥ 95% |

Preliminary studies indicate that the compound may interact with specific molecular targets involved in inflammation and pain modulation. The presence of the piperidine moiety suggests potential neuroactive properties, possibly affecting neurotransmission pathways. Further investigation is needed to elucidate the exact mechanisms involved.

In Vitro Studies

Research has shown that this compound exhibits significant activity against various cellular models:

- Anti-inflammatory Activity : The compound has demonstrated potential in modulating inflammatory responses in vitro, indicating its possible use in treating inflammatory diseases.

- Neuroactive Properties : Interaction studies suggest that it may affect neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative conditions.

- Cytotoxicity : In cancer cell lines, the compound has shown promising cytotoxic effects, warranting further research into its potential as an anticancer agent.

Case Studies

A notable case study involved the evaluation of similar compounds within the same structural class. For instance, derivatives of benzamides were assessed for their ability to induce apoptosis in cancer cells. One such compound exhibited an EC50 value of 270 nM and demonstrated significant tumor growth inhibition in xenograft models .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

| Compound Name | EC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Potential anti-inflammatory and neuroactive effects |

| Similar Benzamide Derivative | 270 | Induces apoptosis via caspase activation |

The unique combination of methoxy groups and piperidine derivatives appears to confer distinct chemical reactivity and biological effects compared to structurally similar compounds.

Q & A

Q. What are the key steps in synthesizing 2,4-dimethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how is purity validated?

Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of the 2-oxopiperidinyl moiety to the 3-methyl-4-aminophenyl group via nucleophilic substitution or Buchwald-Hartwig amination.

- Step 2 : Sulfonylation of the intermediate with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Purification : Column chromatography or recrystallization ensures >95% purity .

- Validation : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., confirming sulfonamide proton at δ 10–12 ppm) are standard .

Q. What structural features of this compound influence its biological activity?

- The 2-oxopiperidinyl group enhances conformational flexibility, potentially improving target binding .

- Methoxy substituents (2,4-position) increase hydrophobicity, aiding membrane permeability .

- The sulfonamide moiety facilitates hydrogen bonding with enzymatic active sites, critical for inhibition .

Q. Which analytical techniques are essential for characterizing this compound?

- HPLC : Quantifies purity and detects impurities using reverse-phase C18 columns (mobile phase: methanol/buffer) .

- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the known biological targets of sulfonamide derivatives like this compound?

Sulfonamides commonly target:

- Carbonic anhydrases : Inhibition via sulfonamide-Zn²+ interaction in the active site .

- Kinases and proteases : Disruption of ATP-binding pockets or catalytic residues .

- Antimicrobial targets : Dihydropteroate synthase (DHPS) in bacterial folate synthesis .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Q. How should contradictory data on biological activity be resolved?

- Dose-response assays : Validate activity across multiple concentrations (e.g., IC50 curves) to rule out false positives .

- Off-target screening : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .

- Structural analogs : Compare activity of derivatives to isolate critical functional groups .

Q. What mechanisms underlie its potential enzyme inhibition?

- Competitive inhibition : Sulfonamide competes with endogenous substrates (e.g., p-aminobenzoic acid in DHPS) .

- Allosteric modulation : The oxopiperidinyl group may induce conformational changes in target enzymes .

- Metal coordination : Sulfonamide binds catalytic Zn²+ in carbonic anhydrases, disrupting hydration activity .

Q. How can environmental impact studies be designed for this compound?

- Fate analysis : Use LC-MS/MS to track degradation products in simulated aquatic systems (pH 4–9) .

- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) via OECD Test Guideline 202 .

- Biodegradation : Monitor microbial metabolism in soil microcosms using stable isotope labeling .

Q. What computational methods predict its pharmacokinetic properties?

- Molecular docking : Simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate logP (~3.2), solubility (~50 μM), and CYP450 interactions .

- QSAR modeling : Relate structural descriptors (e.g., polar surface area) to bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.